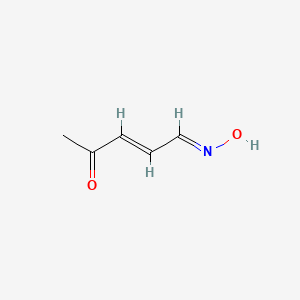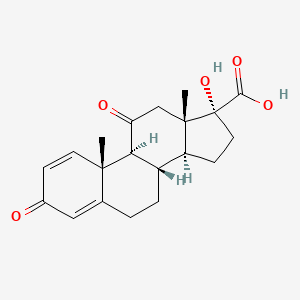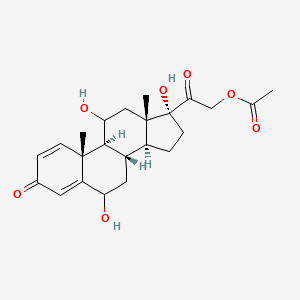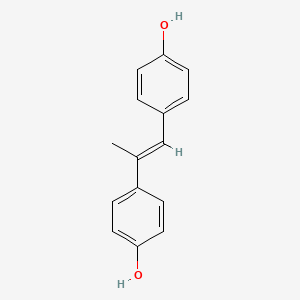
Solvent Yellow 21
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Solvent Yellow 21 is a bluish-yellow hued metal complex dye . It is mainly used in wood stains, wood coatings, printing inks, aluminum foil coloring, hot stamping foil coloring, paints, coatings, leather finishes, baking finishes, stationery ink, and plastic coatings .
Synthesis Analysis
The production of Solvent Yellow 21 involves a diazotization/azo coupling/complex formation process. The raw materials used are anthranilic acid, 3-methyl-1-phenyl-5-pyrazolone, and chromium acetate .Molecular Structure Analysis
The molecular formula of Solvent Yellow 21 is C34H25CrN8O6 . It is a 1:2 chromium: ligand complex .Physical And Chemical Properties Analysis
Solvent Yellow 21 is a yellow powder . It has a molar mass of 693.62 g/mol . It has a density of 1.445 at 20℃, a boiling point of 461.9°C at 760 mmHg, and a flash point of 233.1°C . Its solubility in MEK at 20ºC is 500 g/l .Scientific Research Applications
Environmental Science: Dye Removal from Wastewater
Acid Yellow 121 is often used in studies related to the removal of dyes from wastewater . One such study utilized activated water hyacinth (Eichhornia crassipes) for the adsorption of Acid Yellow 17, a dye similar in structure to Acid Yellow 121 . The study highlighted the potential of using locally available materials for environmental remediation.
Biological Research: Biosorption Studies
Acid Yellow 121 is used in biosorption studies to understand how biological materials can remove dyes from solutions. For instance, the biosorption of Acid Yellow 12, a compound similar to Acid Yellow 121, was studied using non-viable fungal biomass, which could be an innovative and cost-effective method for treating dye-contaminated water .
Microbiology: Microbial Dye Degradation
Acid Yellow 121 is used in research on microbial dye degradation. Microorganisms like Bacillus sp. are studied for their ability to decolorize azo dyes, which includes Acid Yellow compounds, through enzymatic processes .
Safety and Hazards
Mechanism of Action
Target of Action
Acid Yellow 121 is primarily used as a dye . Its primary targets would be the materials it is intended to color, such as textiles, plastics, and other substrates. The role of these targets is to absorb the dye and exhibit the desired color .
Mode of Action
The compound interacts with its targets through physical and chemical processes. It binds to the material’s surface, resulting in a change in the material’s color . The exact nature of this interaction depends on the specific characteristics of the target material.
Biochemical Pathways
Its primary function is to impart color to various substrates .
Pharmacokinetics
Like other dyes, it is likely to have low bioavailability due to its large molecular size and complex structure .
Result of Action
The primary result of Acid Yellow 121’s action is the imparting of color to the target material. This can enhance the aesthetic appeal of the material, or serve functional purposes such as marking or identification .
Action Environment
The efficacy and stability of Acid Yellow 121 can be influenced by various environmental factors. For example, exposure to light, heat, or certain chemicals can potentially degrade the dye and reduce its coloring effect . Therefore, appropriate storage and handling conditions are important for maintaining its effectiveness.
properties
IUPAC Name |
chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H14N4O3.Cr/c2*1-11-15(16(22)21(20-11)12-7-3-2-4-8-12)19-18-14-10-6-5-9-13(14)17(23)24;/h2*2-10,22H,1H3,(H,23,24);/q;;+3/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZTWVYOORNGFM-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].CC1=NN(C(=C1N=NC2=CC=CC=C2C(=O)[O-])[O-])C3=CC=CC=C3.CC1=NN(C(=C1N=NC2=CC=CC=C2C(=O)[O-])[O-])C3=CC=CC=C3.[Cr+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H25CrN8O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00897452 |
Source


|
| Record name | Acid Yellow 121 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00897452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
693.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5601-29-6 |
Source


|
| Record name | Acid Yellow 121 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00897452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is significant about the synthesis method described in the research for C.I. Solvent Yellow 21?
A: The research presents a cleaner method for synthesizing C.I. Solvent Yellow 21. [] Instead of using dimethylformamide (DMF) as the solvent during the chromium complexation step, the researchers used a mixture of water and triethanolamine (H2O: (HOCH2CH2)3N=4.5:1). This alternative is considered more environmentally friendly as DMF can be harmful. The synthesized dye was analyzed and the main impurity identified was a 1:1 chromium complex dye.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-8,9-dihydro-2H-pyrido[4,3,2-de]phthalazin-3(7H)-one](/img/structure/B1141447.png)
![[(Methylthio)[[2-nitro-5-(propylthio)phenyl]imino]methyl]carbamic acid methyl ester](/img/structure/B1141449.png)

![(R)-Phenyl 3-O-[(4-methoxyphenyl)methyl]-4,6-O-(phenylmethylene)-1-thio-alpha-D-mannopyranoside](/img/structure/B1141451.png)


